molecular formula C5H2Cl2N2O2 B1335514 3,5-Dichloro-2-nitropyridine CAS No. 610278-88-1

3,5-Dichloro-2-nitropyridine

Cat. No. B1335514
CAS RN: 610278-88-1
M. Wt: 192.98 g/mol
InChI Key: ACHMQFKFXAKDAH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 . It is a yellow to yellow-brown to brown to red liquid .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including 3,5-Dichloro-2-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI code for 3,5-Dichloro-2-nitropyridine is 1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-nitropyridine is a yellow to yellow-brown to brown to red liquid . It has a molecular weight of 192.99 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives

    3,5-Dichloro-2-nitropyridine serves as a precursor in the synthesis of various chemical compounds. For example, it has been used in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine through processes like substitution, oxidation, nitration, and ammoniation (C. Jun, 2007).

  • Electronic and Structural Properties

    The compound has been studied for its electronic properties, such as in electron spin resonance spectra analysis, which helps in understanding its structural and electronic configurations (P. T. Cottrell & P. Rieger, 1967).

Chemical Reactions and Mechanisms

  • Nucleophilic Substitution Reactions

    Studies have focused on the kinetics of reactions involving 3,5-Dichloro-2-nitropyridine, such as its interaction with piperidine and morpholine, providing insights into chemical reaction mechanisms and substituent effects (Ezzat A. Hamed, 1997).

  • Reaction Intermediates

    Research has been conducted on the intermediates formed in the ring-opening reactions of 3,5-Dichloro-2-nitropyridine, which is crucial for understanding complex chemical processes (L. W. Haynes & V. Pett, 2007).

Materials Science and Engineering

  • Noncentrosymmetric Crystals

    The compound has applications in the field of crystal engineering, particularly in the design of noncentrosymmetric crystals, which are important in materials science for their unique properties (Y. L. Fur et al., 1996).

  • Molecular Diodes
    changes and rectifying behavior in molecular structures (P. Derosa, Suneel Guda, J. Seminario, 2003).

Pharmaceuticals and Organic Synthesis

  • Synthesis of Pharmaceutical Intermediates

    3,5-Dichloro-2-nitropyridine is a key starting material in the synthesis of various pharmaceutical intermediates. This includes its role in producing compounds with potential therapeutic applications (Song Guo-qiang, 2008).

  • Formation of Arylamino Compounds

    It's involved in the formation of arylaminonitropyridines, which are significant in the development of new organic compounds with potential applications in different industries (M. Bell, M. Day, A. T. Peters, 1967).

Safety and Hazards

3,5-Dichloro-2-nitropyridine may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust or vapor, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The synthesis of nitropyridine derivatives, including 3,5-Dichloro-2-nitropyridine, is a topic of ongoing research . The development of more efficient and selective synthesis methods could have significant implications for the production of these compounds .

properties

IUPAC Name

3,5-dichloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHMQFKFXAKDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406210
Record name 3,5-dichloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-nitropyridine

CAS RN

610278-88-1
Record name 3,5-dichloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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